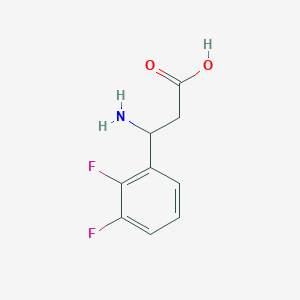

3-Amino-3-(2,3-difluorophenyl)propanoic acid

Overview

Description

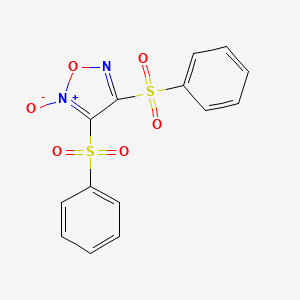

The compound of interest, 3-Amino-3-(2,3-difluorophenyl)propanoic acid, is a fluorinated analog of propanoic acid with an amino group and a difluorophenyl group attached to the third carbon. This structure places it within the class of β-amino acids, which are known for their role in the synthesis of peptides and as building blocks in medicinal chemistry due to their biological activity and ability to influence the conformation of peptides .

Synthesis Analysis

The synthesis of related β-amino acids typically involves the reduction of oxime precursors or the use of asymmetric Strecker reactions. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids have been synthesized with high yields through the reduction of hydroxyimino precursors using zinc dust and formic acid . Additionally, stereoselective approaches have been developed for the synthesis of α-trifluoromethylated α-amino acids, which are structurally similar to 3-Amino-3-(2,3-difluorophenyl)propanoic acid, by controlling the solvent used in the Strecker reaction .

Molecular Structure Analysis

The molecular structure of β-amino acids, including fluorinated variants, has been extensively studied using computational methods such as Density Functional Theory (DFT). For example, the vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid has been characterized using DFT calculations, IR, and Raman spectroscopy, revealing details about the intra- and intermolecular hydrogen bonding and the electronic properties of the molecule .

Chemical Reactions Analysis

β-Amino acids, including fluorinated ones, can participate in various chemical reactions due to their functional groups. They can act as antagonists at certain receptors, as seen with 3-(2-aminocarbonylphenyl)propanoic acid analogs, which have been evaluated for their binding affinity and antagonist activity at EP receptors . Moreover, the presence of the amino group allows for further functionalization, such as N-formylation, which can lead to the formation of new compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acids are influenced by their molecular structure. The presence of fluorine atoms can affect the acid's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its analogs has been reported, and these compounds have shown to be weak specific antagonists of GABA at the GABAB receptor, indicating the importance of the halogen substituents on the phenyl ring in modulating biological activity . The crystal structure of related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been determined, providing insights into the conformation and potential interactions of these molecules .

Scientific Research Applications

Polymorphism in Pharmaceutical Compounds

Research conducted by Vogt et al. (2013) studied polymorphic forms of a compound closely related to 3-Amino-3-(2,3-difluorophenyl)propanoic acid. This study is significant for understanding the polymorphism in pharmaceutical compounds, which affects their physical and chemical properties, crucial for drug development and stability. The research used spectroscopic and diffractometric techniques to characterize these polymorphic forms, highlighting the importance of detailed analytical techniques in pharmaceutical research (Vogt et al., 2013).

Fluorescence Derivatisation in Biological Assays

Frade et al. (2007) explored the use of a compound structurally similar to 3-Amino-3-(2,3-difluorophenyl)propanoic acid in fluorescence derivatisation. The study focused on coupling this compound to amino acids, creating derivatives with strong fluorescence properties. Such derivatives are valuable in biological assays, especially where high fluorescence and specific emission wavelengths are required for accurate analysis and detection (Frade et al., 2007).

Synthesis of Biologically Active Compounds

Orlinskii (1996) discussed the synthesis methods for compounds related to 3-Amino-3-(2,3-difluorophenyl)propanoic acid, emphasizing their role as intermediates in creating biologically active thioxo-l,3thiazan-4-ones. This highlights the significance of such compounds in synthesizing a range of biologically active molecules, which can have various pharmaceutical applications (Orlinskii, 1996).

Hydrogen Bonding in Amino Alcohol Salts

Research by Podjed and Modec (2022) examined the hydrogen bonding and polymorphism in amino alcohol salts, including compounds similar to 3-Amino-3-(2,3-difluorophenyl)propanoic acid. This study is crucial for understanding the molecular interactions and structural aspects of such compounds, which can influence their functionality in various chemical and pharmaceutical processes (Podjed & Modec, 2022).

Antibacterial Activity of Derivatives

Chu et al. (1986) conducted a study on arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to 3-Amino-3-(2,3-difluorophenyl)propanoic acid. They evaluated the antibacterial activity of these derivatives, demonstrating the potential of such compounds in developing new antibacterial agents. This research contributes to the ongoing efforts to find effective treatments against various bacterial infections (Chu et al., 1986).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-amino-3-(2,3-difluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSVPPFKLOHCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655327 | |

| Record name | 3-Amino-3-(2,3-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2,3-difluorophenyl)propanoic acid | |

CAS RN |

682804-04-2 | |

| Record name | 3-Amino-3-(2,3-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B3029422.png)

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B3029425.png)

![2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol](/img/structure/B3029431.png)

![(R)-3-(allyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B3029437.png)

![3,4-Dihydroxy-5-[(2S)-1,4-dioxaspiro[4.5]decane-2-yl]furan-2(5H)-one](/img/structure/B3029438.png)

![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)

![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)